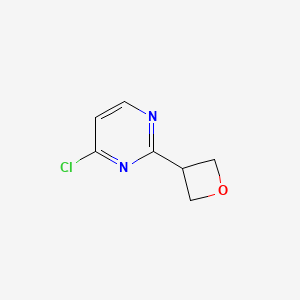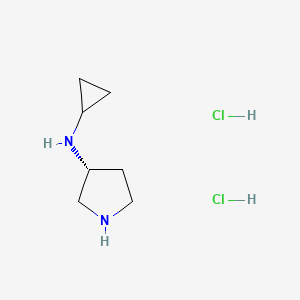
(R)-N-Cyclopropylpyrrolidin-3-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N-Cyclopropylpyrrolidin-3-amine dihydrochloride is a chiral amine compound with a cyclopropyl group attached to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Cyclopropylpyrrolidin-3-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with N-Boc-3-piperidone as the raw material.
Condensation Reaction: N-Boc-3-piperidone undergoes a condensation reaction with enantiomerically pure ®-tert-butanesulfinyl amide in the presence of a catalytic amount of pyrrolidine.
Recrystallization: The enantiomerically pure intermediate is then recrystallized from a mixture of ethyl alcohol and heptane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-N-Cyclopropylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Various substituted amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-N-Cyclopropylpyrrolidin-3-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as a chiral amine in drug synthesis.
Wirkmechanismus
The mechanism of action of ®-N-Cyclopropylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can act as an agonist or antagonist at various receptors, depending on its structure and the biological system in which it is studied. The molecular targets and pathways involved include neurotransmitter receptors and enzymes involved in metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-N-Cyclopropylpyrrolidin-3-amine dihydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
3-Aminopiperidine dihydrochloride: A structurally similar compound with a piperidine ring instead of a pyrrolidine ring.
N-Cyclopropylpiperidine: Another similar compound with a cyclopropyl group attached to a piperidine ring.
Uniqueness
®-N-Cyclopropylpyrrolidin-3-amine dihydrochloride is unique due to its chiral nature and the presence of both a cyclopropyl group and a pyrrolidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C7H16Cl2N2 |
|---|---|
Molekulargewicht |
199.12 g/mol |
IUPAC-Name |
(3R)-N-cyclopropylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c1-2-6(1)9-7-3-4-8-5-7;;/h6-9H,1-5H2;2*1H/t7-;;/m1../s1 |
InChI-Schlüssel |
XQDRPUHGBBFNGI-XCUBXKJBSA-N |
Isomerische SMILES |
C1CNC[C@@H]1NC2CC2.Cl.Cl |
Kanonische SMILES |
C1CC1NC2CCNC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



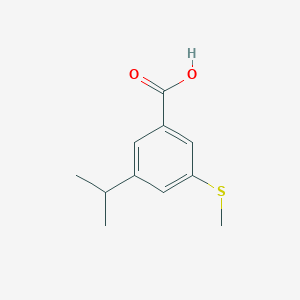
![Rac-(1R,5R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B14026700.png)


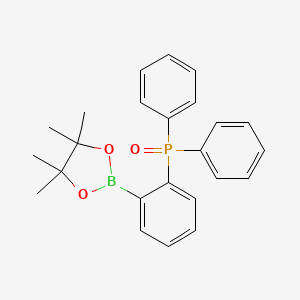
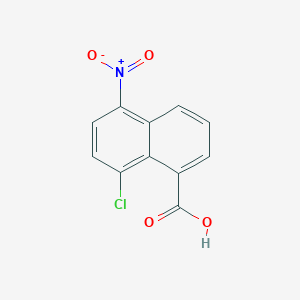

![N-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-6-azidohexanamide](/img/structure/B14026743.png)
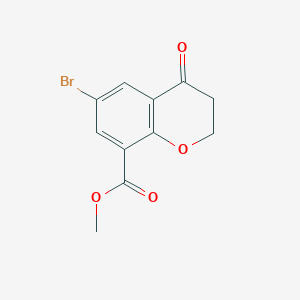
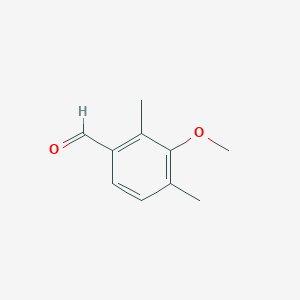
![[(4R)-4-Fluoro-2-methyl-pyrrolidin-2-YL]methanol hydrochloride](/img/structure/B14026754.png)

